

Crystal Structure of Ethylammonium Acetate: A Technical Guide

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Compound of Interest

Compound Name: *Ethylammonium acetate*

Cat. No.: *B1259700*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of **ethylammonium acetate**, a protic ionic liquid. The document details the crystallographic parameters, including unit cell dimensions and space group information, derived from X-ray diffraction studies. A detailed methodology for the synthesis, crystallization, and subsequent structural analysis is presented. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of crystallography, materials science, and drug development, offering foundational data and procedural insights into the characterization of this compound.

Introduction

Ethylammonium acetate is an organoammonium salt formed from the equimolar reaction of ethylamine and acetic acid[1]. As a protic ionic liquid, it exhibits unique physicochemical properties that make it a subject of interest in various chemical applications. Understanding its solid-state structure is fundamental for elucidating structure-property relationships and for its potential applications in areas such as solvent chemistry and as a component in

pharmaceutical formulations. This guide focuses on the detailed crystal structure of **ethylammonium acetate**, providing key crystallographic data and the experimental procedures used for its determination.

Crystal Structure Data

The crystal structure of **ethylammonium acetate** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the trigonal system, belonging to the P 3 2 space group. The crystallographic data is summarized in the tables below.

Table 1: Crystallographic Data for Ethylammonium Acetate

Parameter	Value
Chemical Formula	C ₄ H ₁₁ NO ₂
Formula Weight	105.14 g/mol
Crystal System	Trigonal
Space Group	P 3 2
Space Group Number	145
Z	3
Z'	1
Residual Factor (R-factor)	0.0553
Associated Article	Pereira et al., Phys. Chem. Chem. Phys., 2017
COD Number	7229207

Data sourced from PubChem CID 21903368[1].

Table 2: Unit Cell Parameters

Parameter	Value (Å)
a	6.9335
b	6.9335
c	10.7367
α (°)	90
β (°)	90
γ (°)	120

Data sourced from PubChem CID 21903368[1].

Table 3: Atomic Bond Lengths and Angles

Detailed atomic bond lengths and angles for **ethylammonium acetate** are contained within the Crystallographic Information File (CIF) associated with the published structure. At the time of compiling this guide, direct access to the CIF file (COD Number: 7229207) was not available. This information can be obtained from the supplementary materials of the cited publication by Pereira et al.

Experimental Protocols

Synthesis and Crystallization of Ethylammonium Acetate

The synthesis of **ethylammonium acetate** is achieved through a straightforward acid-base neutralization reaction.

Materials:

- Ethylamine ($\text{CH}_3\text{CH}_2\text{NH}_2$)
- Glacial Acetic Acid (CH_3COOH)
- Anhydrous Diethyl Ether

Procedure:

- In a round-bottom flask cooled in an ice bath, an equimolar amount of glacial acetic acid is slowly added to a stirred solution of ethylamine in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).
- The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.
- After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature to ensure complete reaction.
- The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude **ethylammonium acetate** salt.
- For crystallization, the crude salt is dissolved in a minimal amount of a hot solvent mixture, such as ethanol/diethyl ether or 2-propanol.
- The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator (4 °C).
- Single crystals suitable for X-ray diffraction are obtained by slow evaporation of the solvent from the saturated solution in a loosely capped vial at room temperature over several days.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of **ethylammonium acetate** is performed using single-crystal X-ray diffraction.

Procedure:

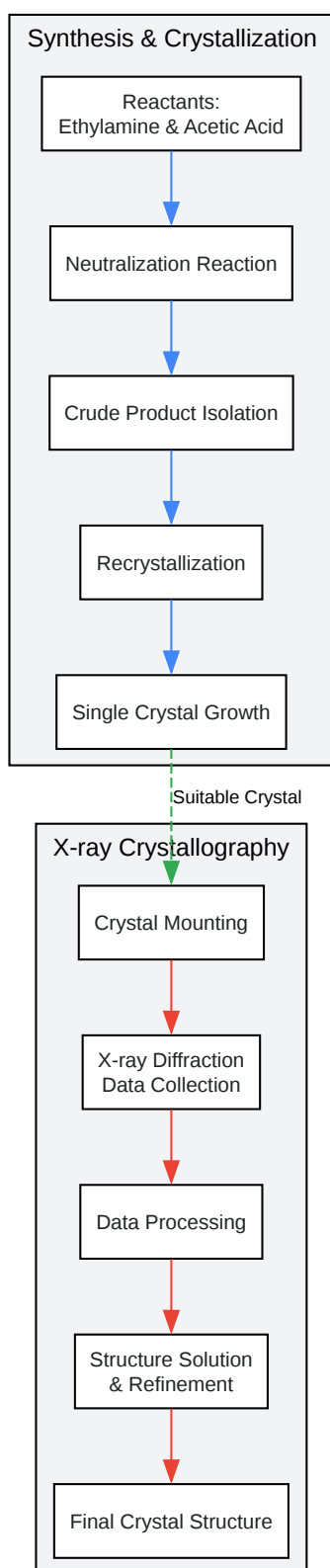
- **Crystal Mounting:** A suitable single crystal of **ethylammonium acetate** is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation) and a

detector. The crystal is rotated, and a series of diffraction images are collected at different orientations.

- **Data Processing:** The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.
- **Data Deposition:** The final crystal structure data, including atomic coordinates and other relevant parameters, are deposited in a crystallographic database, such as the Crystallography Open Database (COD), to make it available to the scientific community.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural determination of **ethylammonium acetate**.



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Caption: Workflow for the synthesis and crystallographic analysis of **ethylammonium acetate**.

Relevance to Drug Development

While **ethylammonium acetate** is not a primary active pharmaceutical ingredient (API), protic ionic liquids are gaining attention in drug development for several reasons:

- **Solubilizing Agents:** Their ability to dissolve a wide range of polar and nonpolar compounds makes them potential excipients for poorly soluble APIs.
- **Permeation Enhancers:** Some ionic liquids have been shown to enhance the transdermal delivery of drugs.
- **API-ILs:** There is a growing field of "API-Ionic Liquids," where the API itself is part of the ionic liquid structure, potentially improving its physicochemical properties.

The detailed structural information of simple protic ionic liquids like **ethylammonium acetate** provides a fundamental understanding that can aid in the rational design of more complex ionic liquid systems for pharmaceutical applications.

Conclusion

This technical guide has summarized the available crystallographic data for **ethylammonium acetate** and provided a detailed overview of the experimental protocols for its synthesis and structural characterization. The provided data and methodologies serve as a foundational resource for researchers working with this and similar protic ionic liquids. Further investigation to obtain and analyze the detailed bond lengths and angles from the CIF would provide a more complete picture of the molecular geometry. The understanding of such fundamental crystal structures is paramount for the advancement of materials science and for the innovative design of new applications in fields including drug development.

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References

- [1. Crystallography Open Database: Search results \[qiserver.ugr.es\]](#)
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